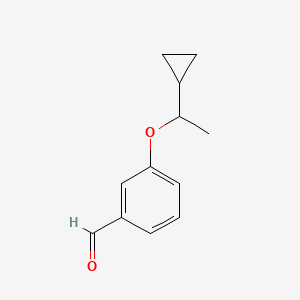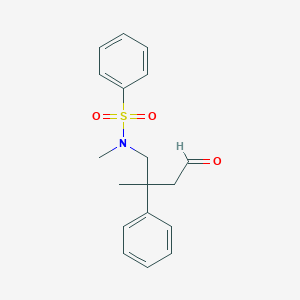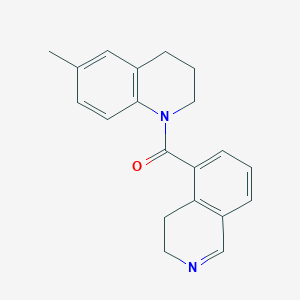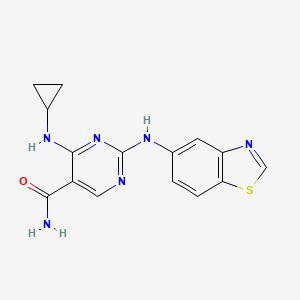
phenyl N-(4-pyridin-3-ylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-(4-pyridin-3-ylphenyl)carbamate is a compound that belongs to the class of organic carbamates Carbamates are widely utilized in various fields, including medicinal chemistry, agriculture, and industrial applications This compound is known for its unique structural features, which include a phenyl group, a pyridinyl group, and a carbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(4-pyridin-3-ylphenyl)carbamate can be achieved through several methods. One common approach involves the reaction of substituted phenols with N-substituted carbamoyl chlorides. This method offers a simple, versatile, and efficient route to produce substituted O-aryl carbamates . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . Additionally, a tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate can be employed to generate the corresponding carbamates in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of eco-friendly and green synthesis methods is also gaining popularity in industrial settings to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-(4-pyridin-3-ylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted carbamate compounds .
Wissenschaftliche Forschungsanwendungen
Phenyl N-(4-pyridin-3-ylphenyl)carbamate has several scientific research applications:
Wirkmechanismus
The mechanism of action of phenyl N-(4-pyridin-3-ylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can modulate inter- and intramolecular interactions with target enzymes or receptors. This interaction often involves hydrogen bonding and conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . These interactions can lead to the inhibition of enzyme activities and other biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-(4-pyridin-3-ylphenyl)carbamate can be compared with other similar compounds, such as:
N-aryl carbamate derivatives: These compounds share a similar structural motif and are used in various applications, including fungicidal activity.
Phenyl carbamate: This compound is used in transcarbamoylation reactions and shares similar chemical properties.
Carbamate-based prodrugs: These compounds are designed to improve stability and pharmacokinetic properties in medicinal chemistry.
Eigenschaften
Molekularformel |
C18H14N2O2 |
|---|---|
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
phenyl N-(4-pyridin-3-ylphenyl)carbamate |
InChI |
InChI=1S/C18H14N2O2/c21-18(22-17-6-2-1-3-7-17)20-16-10-8-14(9-11-16)15-5-4-12-19-13-15/h1-13H,(H,20,21) |
InChI-Schlüssel |
IKJUTDLIOJLHKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[2-(4-Methoxyphenyl)(4-quinolyl)]-4-pyridylamine](/img/structure/B13877279.png)

![2-Chloro-4-[(2-methylpropan-2-yl)oxycarbonylsulfamoyl]benzoic acid](/img/structure/B13877297.png)
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)



